molecular formula C27H30ClN3O6 B122961 Barnidipine hydrochloride CAS No. 104757-53-1

Barnidipine hydrochloride

Katalognummer: B122961
CAS-Nummer: 104757-53-1
Molekulargewicht: 528.0 g/mol
InChI-Schlüssel: XEMPUKIZUCIZEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Barnidipine Hydrochloride as a Dihydropyridine Calcium Antagonist

This compound functions as a dihydropyridine (DHP) calcium channel blocker. nih.gov Its primary mechanism of action involves the selective inhibition of L-type voltage-dependent calcium channels, predominantly in vascular smooth muscle cells. patsnap.com This action prevents the influx of calcium ions into these cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. nih.govpatsnap.com

A key feature of barnidipine is its high lipophilicity, which contributes to its slow onset and long duration of action. nih.govpatsnap.com This property allows for a gradual and sustained therapeutic effect. The molecule contains two chiral centers, resulting in four possible enantiomers. The clinically utilized form is the (3'S, 4S) single optical isomer, which is the most potent and longest-acting of the four. nih.govdrugbank.com This stereochemical purity may contribute to a high degree of pharmacological selectivity. nih.gov

Table 1: Chemical and Pharmacological Properties of this compound

PropertyDescription
Chemical Name (3'S,4S)-1-benzyl-3-pyrrolidinyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride nih.gov
Molecular Formula C₂₇H₃₀ClN₃O₆ nih.gov
Molecular Weight 528.0 g/mol nih.gov
Mechanism of Action Selective antagonist of L-type calcium channels selleckchem.com
Key Feature High lipophilicity leading to a slow onset and long duration of action nih.govpatsnap.com
Stereochemistry Active form is the single (3'S, 4S) enantiomer nih.govdrugbank.com

Historical Context of this compound Development and Research

This compound was developed by Yamanouchi Pharmaceutical, now Astellas Pharma. chemicalbook.com Early research focused on its potential as a long-acting antihypertensive agent. tandfonline.com Studies in the 1990s began to delineate its pharmacokinetic and metabolic pathways in various species, including humans. tandfonline.comtandfonline.com These initial investigations highlighted its extensive first-pass metabolism and the identification of its major metabolites. tandfonline.com The development of a sustained-release formulation was a significant step, aiming to optimize its pharmacokinetic profile for once-daily administration. tandfonline.com

Significance of this compound in Cardiovascular Pharmacology Research

This compound holds considerable significance in cardiovascular pharmacology due to its distinct properties that differentiate it from other calcium channel blockers. Its high vascular selectivity means it effectively lowers blood pressure without significantly affecting cardiac contractility, thus avoiding reflex tachycardia, a common side effect of some other vasodilators. tandfonline.com

Research has demonstrated its efficacy in reducing both systolic and diastolic blood pressure. Comparative studies have shown its antihypertensive efficacy to be equivalent to other calcium antagonists like amlodipine and nitrendipine, but with a potentially more favorable side-effect profile. nih.govdrugbank.com Its metabolic neutrality is another area of research interest, as studies indicate it does not negatively impact serum lipid profiles, glucose levels, or blood electrolytes. drugbank.comgeneesmiddeleninformatiebank.nl

Table 2: Key Research Findings on this compound

Research AreaKey Findings
Vascular Selectivity High affinity for L-type calcium channels in vascular smooth muscle, leading to vasodilation with minimal cardiac effects. tandfonline.com
Hemodynamic Effects Reduces peripheral vascular resistance and lowers blood pressure without causing reflex tachycardia. nih.gov
Metabolic Profile Does not adversely affect serum lipids, glucose, or electrolytes. drugbank.comgeneesmiddeleninformatiebank.nl
Comparative Efficacy Demonstrates antihypertensive efficacy comparable to other calcium channel blockers like amlodipine and nitrendipine. nih.govdrugbank.com

Scope and Objectives of Academic Research on this compound

The scope of academic research on this compound is multifaceted, extending from fundamental pharmacology to clinical applications. A primary objective has been to fully elucidate its mechanism of action at the molecular level, including its interaction with the L-type calcium channel subunits. nih.gov Another significant area of investigation is its metabolism, primarily mediated by the CYP3A isoenzyme family, and the characterization of its pharmacologically inactive metabolites. drugbank.comnih.gov

Current and future research endeavors continue to explore its potential benefits in specific patient populations. For instance, its effects on renal function, including the dilation of afferent arterioles in the kidneys which increases renal blood flow, is an area of ongoing interest. patsnap.com Furthermore, research into its long-term effects on cardiovascular morbidity and mortality remains a relevant objective. geneesmiddeleninformatiebank.nl The synthesis and characterization of impurities during its manufacturing process are also crucial for quality control and are a subject of academic study. nih.gov

Eigenschaften

IUPAC Name

5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What is the molecular mechanism of Barnidipine hydrochloride as a calcium channel blocker, and how can its selectivity for L-type calcium channels be experimentally validated?

this compound is a dihydropyridine-class calcium channel blocker that selectively inhibits L-type calcium channels, reducing vascular smooth muscle contraction and peripheral resistance. To validate its selectivity:

  • Use radioligand binding assays (e.g., [³H]-initrendipine displacement) to quantify affinity (Ki = 0.21 nmol/L) .
  • Perform patch-clamp electrophysiology to confirm inhibition of calcium currents in isolated vascular smooth muscle cells.
  • Compare efficacy in hypertensive animal models (e.g., SHRs) by monitoring dose-dependent blood pressure reduction (e.g., 1–3 mg/kg/day orally) .

Q. What are the solubility characteristics of this compound in organic solvents, and how do these properties influence formulation strategies?

Solubility varies significantly with solvent polarity and hydrogen-bonding capacity. Key findings include:

  • Highest solubility : In dimethylformamide (DMF), acetic acid, and diethylene glycol monoethyl ether (DEGME) due to proton-acceptor interactions .
  • Lowest solubility : In non-polar solvents like isopropyl myristate and benzene .
SolventMole Fraction Solubility (298.15 K)Solubility Parameter (MPa¹/²)
DMF0.14824.8
Acetic acid0.13620.7
Methanol0.09829.7
Ethyl acetate0.02118.6
Water0.00547.8

Formulation strategies should prioritize solvents with high polarity and hydrogen-bonding capacity to enhance bioavailability .

Q. How can researchers ensure the structural integrity and purity of this compound during synthesis and storage?

  • Synthesis : Monitor intermediates and impurities (e.g., des-nitro and hydrolyzed derivatives) using HPLC-MS and NMR .
  • Polymorphism : Characterize crystalline forms via differential scanning calorimetry (DSC; onset melting at 230°C, ΔH = 75.6 J/g for form II) .
  • Storage : Store powder at -20°C (stable for 3 years) or in DMSO at -80°C (1 year) to prevent degradation .

Advanced Research Questions

Q. How should researchers design long-term preclinical studies to evaluate this compound’s effects on arterial histopathology in hypertensive models?

  • Animal model : Use spontaneously hypertensive rats (SHRs) with age-matched controls .
  • Dosage : Administer 10 mg/kg/day via diet for 6–18 months .
  • Endpoints :
  • Blood pressure monitoring (tail-cuff or telemetry).
  • Histological analysis of mesenteric, renal, and testicular arteries for lesion frequency .
  • Comparative analysis of vascular remodeling (e.g., media-to-lumen ratio).
    • Data interpretation : Correlate blood pressure reduction with histological improvements to establish causality .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across different hypertensive models?

  • Variable analysis : Compare dosage regimens (e.g., 1–3 mg/kg in SHRs vs. 10 mg in OSA patients) .
  • Model specificity : Assess pharmacokinetic differences (e.g., absorption in OSA patients with altered sleep physiology) .
  • Meta-analysis : Aggregate data from preclinical and clinical studies to identify confounding factors (e.g., comorbidities, drug interactions) .

Q. How can researchers characterize polymorphic forms of this compound, and what are the implications for drug stability?

  • Techniques :
  • DSC : Identify melting points and enthalpy changes (e.g., form II vs. other polymorphs) .
  • X-ray diffraction (XRD) : Confirm crystalline structure and purity.
    • Stability : Form II is light-stable, making it preferable for long-term storage .
    • Patent reference : Cite processes for polymorph preparation (e.g., 2014 patent) .

Q. What are the best practices for reporting preclinical studies on this compound to ensure reproducibility?

  • Follow NIH guidelines for experimental rigor:
  • Detail animal housing, randomization, and blinding .
  • Include statistical power analysis and raw data in supplementary materials .
    • Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry):
  • Provide full synthetic protocols and characterization data for novel compounds .
  • Limit main text to critical data (≤5 compounds) and archive additional results in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barnidipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Barnidipine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.